1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a chloro-fluoro substituted phenyl ring and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the 3-chloro-4-fluoroaniline, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the pyridazine ring
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.
Comparison with Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide
- 1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate
Comparison: Compared to its analogs, 1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which can significantly influence its solubility, reactivity, and biological activity. This functional group can also enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c12-7-5-6(1-2-8(7)13)15-10(16)4-3-9(14-15)11(17)18/h1-2,5H,3-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCJWLLUKONOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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